N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-10-3-2-7(13)4-8(10)16-12(18)9-5-11(17)15-6-14-9/h2-6H,1H3,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAOXHDPNNIBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide exhibits anti-inflammatory properties. Similar pyrimidine derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, studies have reported that related compounds significantly decrease COX-2 mRNA expression and protein levels, suggesting a mechanism for their anti-inflammatory effects .
Antitumor Activity
The compound has potential antitumor activity, as evidenced by studies showing that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally similar to this compound have been tested against different cancer types, yielding promising results that warrant further investigation .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 | 37.4 | |
| Caco-2 | 8.9 | |
| LNCaP | 18.9 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties, inhibiting the growth of certain bacterial strains. However, specific data on its antimicrobial efficacy is still limited and requires more extensive investigation.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding these synthetic routes is crucial for optimizing production and exploring structure-activity relationships.
Pharmacological Evaluation
A study assessed the pharmacological profile of related compounds, demonstrating their ability to block voltage-gated sodium channels implicated in neuropathic pain management. This suggests potential therapeutic applications for this compound in pain relief .
Antiviral Potential
Recent investigations into structurally similar compounds have revealed antiviral activities against specific viral targets, indicating that this compound may exhibit such properties as well .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide: Contains an isoquinoline ring instead of a pyrimidine ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a carboxamide group on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro and methoxy phenyl group, as well as a hydroxyl group, which may contribute to its biological properties. The structural formula is represented as follows:
This compound has been investigated for its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted for potential inhibitory effects on the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to various stimuli.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The compound demonstrated distinct antiproliferative activity with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
These values indicate that the compound is particularly potent against HCT-116 cells, suggesting a selective action that could be exploited for therapeutic purposes .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been explored for antimicrobial activity . Preliminary studies suggest it may exhibit inhibitory effects against various bacterial strains, although specific data on its efficacy and mechanism are still under investigation.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antiproliferative Studies : A study highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing that modifications in the carboxamide group significantly affect antiproliferative activity. Compounds with aryl carboxy moieties showed enhanced activity compared to their carbothioamide counterparts .
- Mechanistic Insights : Investigations into the PI3K/AKT pathway revealed that treatment with this compound led to a substantial reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene expression (BAD), indicating its potential role in promoting apoptosis in cancer cells .
- Comparative Studies : The compound was compared with established anticancer agents, revealing that it possesses comparable or superior potency against certain cancer cell lines while exhibiting lower cytotoxicity towards normal cells .
Q & A
What are the common synthetic routes for N-(5-chloro-2-methoxyphenyl)-6-hydroxypyrimidine-4-carboxamide, and what critical reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Pyrimidine Formation: Condensation of a substituted pyrimidine precursor (e.g., 6-hydroxypyrimidine-4-carboxylic acid) with 5-chloro-2-methoxyaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
Temperature Control: Reactions are often conducted at 60–80°C to enhance coupling efficiency while minimizing side reactions .
Purification: Column chromatography or recrystallization is critical to isolate the product, with yields influenced by solvent polarity (e.g., ethyl acetate/hexane mixtures) .
Key Factors:
- Solvent choice (polar aprotic solvents improve reaction kinetics).
- Stoichiometric ratios of coupling agents to substrates (1.2–1.5 equivalents optimal).
- Moisture-sensitive steps require inert atmospheres (argon/nitrogen) .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., pyrimidine-phenyl torsion angles ~12–86°) and hydrogen-bonding networks (N–H⋯O/N interactions), critical for understanding solid-state stability .
Data Example:
- In related pyrimidine carboxamides, intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations, as observed in polymorphic forms .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
Assay Variability: Differences in cell lines (e.g., cancer vs. bacterial models) or enzyme sources (human vs. recombinant). Standardize protocols using reference inhibitors and replicate across independent labs .
Polymorphic Forms: Crystallographic variations (e.g., hydrogen-bonding patterns) alter solubility and bioactivity. Characterize batches via X-ray diffraction and compare IC50 values across polymorphs .
Metabolic Stability: Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to explain discrepancies in in vivo vs. in vitro efficacy .
Case Study:
- Polymorphs of analogous compounds showed 5–10× differences in antibacterial activity due to crystal packing effects .
What strategies optimize the compound’s solubility and stability for in vitro assays?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without precipitation .
- pH Adjustment: Buffered solutions (pH 6.8–7.4) stabilize the hydroxypyrimidine moiety against degradation .
- Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) improves long-term storage stability .
Validation:
- Monitor degradation via HPLC (e.g., reverse-phase C18 columns) under accelerated stability conditions (40°C/75% RH) .
What in silico methods predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses to enzymes (e.g., kinases) using PyMOL for visualization. Focus on key residues (e.g., ATP-binding pocket interactions) .
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Example:
- Chlorine and methoxy groups in analogous compounds enhance hydrophobic interactions with target proteins, improving binding affinity .
How does the substitution pattern on the phenyl ring affect structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Chloro Substituent (5-position):
- Methoxy Group (2-position):
- Participates in hydrogen bonding (e.g., with kinase hinge regions).
- Electron-donating effects modulate aromatic ring electron density, affecting π-π stacking .
SAR Findings:
- In pyrimidine derivatives, 2-methoxy-5-chloro substitution correlates with 50–100 nM IC50 against tyrosine kinases, while removal reduces potency by ~10× .
What analytical methods are recommended for detecting impurities in synthesized batches?
Level: Advanced
Methodological Answer:
- HPLC-PDA/MS: Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted aniline or oxidized intermediates) .
- Elemental Analysis: Confirm purity (>98%) by matching calculated vs. observed C/H/N percentages .
- Residual Solvent Analysis (GC-MS): Detect traces of DMF or dichloromethane to comply with ICH Q3C guidelines .
How can researchers validate target engagement in cellular assays?
Level: Advanced
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon ligand binding using western blotting or mass spectrometry .
- Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by compound treatment; rescue with wild-type (not mutant) protein restores activity .
- Fluorescence Polarization: Track competitive displacement of fluorescent probes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
